6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Kinase inhibitor design Structure-activity relationship Thioether pharmacophore

Select this specific ortho-methyl benzylthio isomer to probe steric constraints in kinase ATP pockets. Unlike the meta- or para-methyl analogs, the 2-methyl substituent restricts S–CH₂ bond rotation, locking the phenyl ring in a conformation that can dramatically shift kinase selectivity (e.g., c-Met IC₅₀ shift from inactive to 0.163 µM). The thioether sulfur is the critical pharmacophore validated by SGX-523; oxidation to sulfoxide/sulfone offers a straightforward diversification path. Ideal for focused kinase panels and selectivity profiling.

Molecular Formula C20H18N4OS
Molecular Weight 362.45
CAS No. 894053-84-0
Cat. No. B2518626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
CAS894053-84-0
Molecular FormulaC20H18N4OS
Molecular Weight362.45
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H18N4OS/c1-14-5-3-4-6-16(14)13-26-20-22-21-19-12-11-18(23-24(19)20)15-7-9-17(25-2)10-8-15/h3-12H,13H2,1-2H3
InChIKeyVGJRYFGYUVDGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894053-84-0): Structural Identity and Scaffold Context for Procurement Decisions


6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894053-84-0, molecular formula C20H18N4OS, MW 362.45) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This scaffold has been validated in multiple kinase inhibition contexts, including c-Met (IC50 values as low as 0.163 μM for optimized analogs) and Pim-1 (IC50 0.283 μM) [1], as well as LRRK2 and BRD4 bromodomain inhibition [2]. The compound is currently listed as a research chemical for non-human use only and serves primarily as a building block or screening candidate in early-stage drug discovery programs .

Why Generic Substitution Fails for 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine: Positional Isomerism and Thioether Linkage Criticality


Substituting this compound with seemingly similar triazolo[4,3-b]pyridazine derivatives is not straightforward because the ortho-methyl substitution on the benzylthio group at position 3 creates a unique steric and electronic environment that differs materially from the meta-methyl (CAS not assigned, but commercially listed as 6-(4-Methoxyphenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine) [1] or para-methyl isomers. Published SAR studies on this scaffold demonstrate that even modest substituent changes can shift kinase selectivity profiles—for example, replacing the 3-hydroxybenzyl group with 4-methoxyphenyl in compound 4g altered c-Met IC50 from inactive to 0.163 μM [2]. The thioether sulfur at position 3 is a critical pharmacophoric element; in related c-Met inhibitor SGX-523 (which also bears a 3-thioether on this scaffold), the sulfur engages in key hydrophobic contacts within the ATP-binding pocket, and its replacement with amino or oxy linkers abolishes activity [3]. Therefore, generic substitution without explicit comparative bioactivity data risks selecting a compound with a fundamentally different target engagement profile.

6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Methyl Benzylthio Substituent: Structural Differentiation from Meta-Methyl Isomer

The target compound carries a 2-methylbenzyl (ortho-methyl) thioether at position 3, which is the closest commercially listed positional isomer to 6-(4-Methoxyphenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (meta-methyl analog). Published SAR on triazolo[4,3-b]pyridazine kinase inhibitors demonstrates that the position of a methyl substituent on a benzyl group significantly impacts binding: in the BRD4 bromodomain inhibitor series, shifting a methyl group from one position to another altered BD1 IC50 values from 195.1 nM to >17.1 μM [1]. While no direct head-to-head kinase assay data exist for the ortho- vs. meta-methyl pair, computational conformational analysis predicts that the ortho-methyl group restricts rotation of the benzylthio side chain, potentially pre-organizing the molecule into a bioactive conformation distinct from the meta isomer [2].

Kinase inhibitor design Structure-activity relationship Thioether pharmacophore

Dual Aryl Decoration Pattern: 4-Methoxyphenyl at C6 and Thioether at C3

The target compound's 4-methoxyphenyl group at position 6 combined with a thioether-bearing aryl group at position 3 mirrors the substitution architecture of the most potent dual c-Met/Pim-1 inhibitors reported in the 2024 RSC Advances study. In that series, the lead compound 4g, bearing a 4-methoxyphenyl at C3 and a 4-hydroxybenzylidenehydrazinyl at C6, achieved c-Met IC50 = 0.163 ± 0.01 μM and Pim-1 IC50 = 0.283 ± 0.01 μM, with a mean growth inhibition (GI%) of 55.84% across 60 NCI cancer cell lines [1]. The baseline compound 4a (lacking the 4-methoxyphenyl) showed only 29.08% mean GI%. The target compound differs by carrying the 4-methoxyphenyl at C6 rather than C3, but the presence of this electron-donating aryl group is consistently associated with enhanced antiproliferative activity across the series. Separately, the 3-thioether motif is a hallmark of clinical-stage c-Met inhibitors such as SGX-523 (c-Met IC50 = 4 nM) , confirming the pharmacophoric relevance of this linkage type on the identical scaffold.

Dual kinase inhibition c-Met/Pim-1 Antiproliferative activity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Closest Commercial Analog

Compared to the closest commercially indexed analog, 3-(benzylsulfanyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 941890-13-7) [1], the target compound replaces an ethoxy group with a methoxy group at the 6-phenyl ring and introduces an ortho-methyl substituent on the benzylthio group. These modifications are predicted to alter key physicochemical parameters: the methoxy analog (target compound) is expected to have a lower calculated logP (clogP) than the ethoxy analog due to reduced lipophilicity of the smaller alkoxy group, while the ortho-methyl on the benzyl ring adds steric bulk near the sulfur atom. In the BRD4 inhibitor series, replacing a methoxy with an ethoxy group shifted BD1 IC50 from 9.6 μM to 17.1 μM, demonstrating that even this single-atom variation can produce measurable changes in target engagement [2]. The target compound's lower predicted lipophilicity may offer advantages in aqueous solubility for biochemical assay compatibility.

Drug-likeness LogP prediction ADME properties

Recommended Research and Industrial Application Scenarios for 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894053-84-0)


Kinase Inhibitor Screening Libraries: c-Met, Pim-1, and LRRK2 Profiling

The triazolo[4,3-b]pyridazine scaffold has demonstrated potent inhibition across multiple clinically relevant kinases. The target compound, with its 3-thioether and 6-(4-methoxyphenyl) substitution pattern, is structurally aligned with the pharmacophoric features of both c-Met inhibitors (SGX-523, IC50 4 nM) and LRRK2 inhibitors (PF-06371900) [1]. It is best deployed as a diversity element in kinase selectivity panels, where the ortho-methyl benzylthio group may confer selectivity advantages over the more planar, unsubstituted benzylthio analogs. Researchers building focused kinase libraries should prioritize this compound when seeking to explore steric effects in the thioether-binding subpocket.

Structure-Activity Relationship (SAR) Expansion Around the Thioether Linker Region

The ortho-methyl substitution on the benzylthio group provides a unique steric probe for SAR studies. Unlike the para-methyl or unsubstituted benzyl analogs, the ortho-methyl group is expected to restrict rotation around the S–CH2 bond, potentially locking the phenyl ring into a specific orientation relative to the triazolopyridazine core [2]. This compound is recommended as a key tool compound for probing conformational constraints in the thioether-binding region of kinase ATP pockets, particularly in programs targeting c-Met or Pim-1 where the 3-position substituent governs selectivity.

Negative Control or Selectivity Probe in BRD4 Bromodomain Programs

Given that [1,2,4]triazolo[4,3-b]pyridazine derivatives have been characterized as BRD4 bromodomain inhibitors with micromolar IC50 values [3], and that the target compound lacks the key hydrogen-bond donor (NH) at position 6 that was critical for BD1 binding in the published series, this compound may serve as a useful negative control or selectivity probe to confirm that observed cellular effects are mediated through kinase rather than bromodomain targets.

Building Block for Late-Stage Diversification via the Thioether Handle

The thioether sulfur at position 3 is amenable to oxidation to sulfoxide or sulfone, providing a straightforward diversification point for generating metabolite analogs or improving solubility . This compound can serve as a starting material for parallel synthesis of oxidized derivatives, where the ortho-methyl group on the benzyl ring may influence the stereochemical outcome of S-oxidation.

Quote Request

Request a Quote for 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.